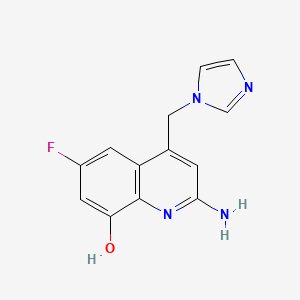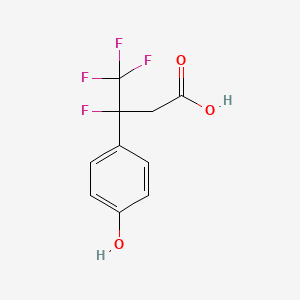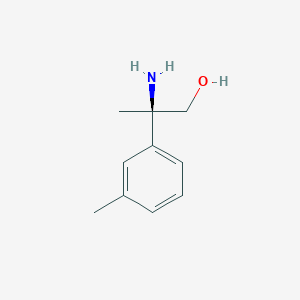
(R)-2-Amino-2-(m-tolyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(m-tolyl)propan-1-ol is a chiral secondary alcohol with a tolyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ®-2-Amino-2-(m-tolyl)propan-1-ol involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst . This method provides high yields and enantioselectivities, making it an efficient route for producing chiral alcohols.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(m-tolyl)propan-1-ol typically involves catalytic processes that ensure high efficiency and selectivity. The use of transition metal catalysts, such as ruthenium, is common in these processes to achieve the desired enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and 2,6-lutidine in acetonitrile solution.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives
Scientific Research Applications
®-2-Amino-2-(m-tolyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(m-tolyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(m-tolyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-phenylpropan-1-ol: A similar compound with a phenyl group instead of a tolyl group.
2-Amino-2-(p-tolyl)propan-1-ol: A compound with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
®-2-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the meta-tolyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
FEQAYRHYAHDIEX-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@](C)(CO)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


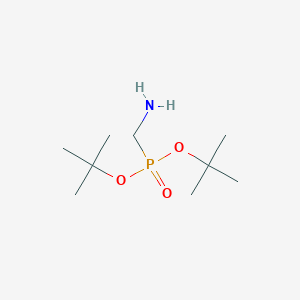
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)
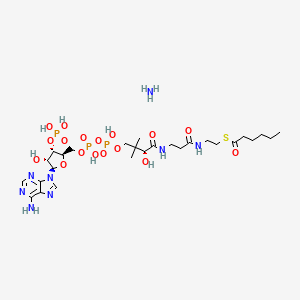

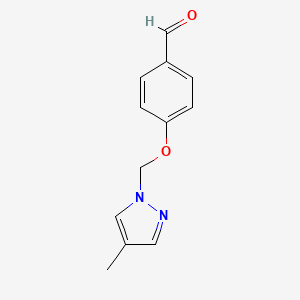
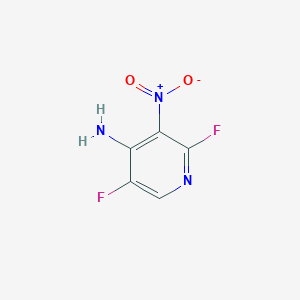
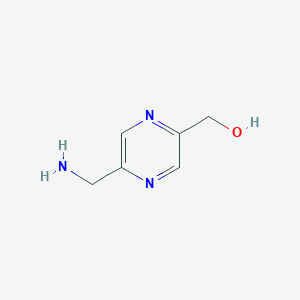
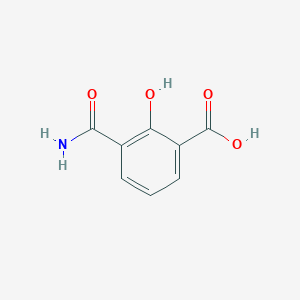
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
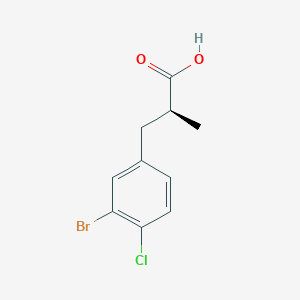
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
